molecular formula C13H10BrN3 B13875574 5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole

5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole

Cat. No.: B13875574
M. Wt: 288.14 g/mol
InChI Key: HVTHEHFDJUYQCP-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole is a heterocyclic compound that features both indole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole typically involves the bromination of 1H-indole followed by the introduction of the 2-methylpyrimidin-5-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The brominated indole is then reacted with 2-methylpyrimidine-5-boronic acid under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings.

    Oxidation and Reduction: The indole and pyrimidine rings can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed depend on the specific reactions. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The indole and pyrimidine rings can interact with various amino acid residues in the target proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole: Lacks the pyrimidine moiety, making it less versatile in certain applications.

    2-Methylpyrimidine-5-boronic acid: Used in coupling reactions but lacks the indole structure.

    1-(2-Methylpyrimidin-5-yl)-1H-indole: Similar but without the bromine atom, affecting its reactivity.

Uniqueness

5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole is unique due to the presence of both bromine and the pyrimidine moiety, which allows for a wide range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C13H10BrN3

Molecular Weight

288.14 g/mol

IUPAC Name

5-bromo-1-(2-methylpyrimidin-5-yl)indole

InChI

InChI=1S/C13H10BrN3/c1-9-15-7-12(8-16-9)17-5-4-10-6-11(14)2-3-13(10)17/h2-8H,1H3

InChI Key

HVTHEHFDJUYQCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)N2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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